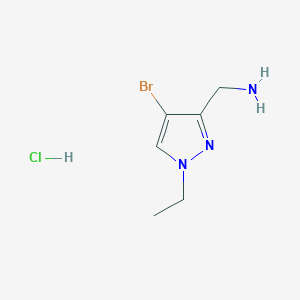![molecular formula C15H12BrN3O2S B2914712 2-bromo-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 946222-97-5](/img/structure/B2914712.png)
2-bromo-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-bromo-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in pharmaceuticals and biologically active compounds . The molecule also contains a thiazolo[3,2-a]pyrimidine ring, which is a heterocyclic compound containing nitrogen and sulfur .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and a heterocyclic ring. The benzamide moiety consists of a benzene ring attached to an amide group. The thiazolo[3,2-a]pyrimidine ring is a six-membered ring containing nitrogen and sulfur atoms .Wirkmechanismus
The mechanism of action of 2-bromo-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide involves its interaction with specific biomolecules in the body. It has been found to inhibit the activity of certain enzymes and proteins that play a crucial role in various cellular processes. This inhibition leads to the suppression of inflammation, cancer cell growth, and microbial growth.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to modulate the expression of specific genes and proteins that are involved in various cellular processes. It has also been found to induce apoptosis in cancer cells and inhibit the growth of microbial cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-bromo-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide in lab experiments include its high potency, specificity, and selectivity. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Zukünftige Richtungen
The future directions for the research on 2-bromo-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide include its further characterization and optimization for specific applications. It also includes the development of novel derivatives and analogs with improved potency and selectivity. Additionally, further studies are needed to determine its potential use in clinical settings and its safety profile.
Synthesemethoden
The synthesis of 2-bromo-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide involves the reaction of 2-bromo-N-(6-chloropyridin-3-yl)benzamide with 3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine in the presence of a suitable catalyst. The reaction is carried out under specific conditions, and the product is obtained in good yield and purity.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been studied for its potential use as a diagnostic tool for various diseases.
Eigenschaften
IUPAC Name |
2-bromo-N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2S/c1-8-7-22-15-17-9(2)12(14(21)19(8)15)18-13(20)10-5-3-4-6-11(10)16/h3-7H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHZRPRFFDWOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=CC=C3Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

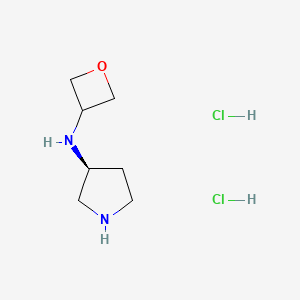

![3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2914633.png)



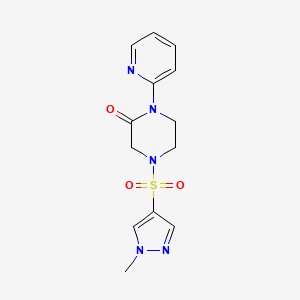
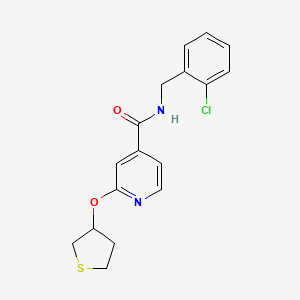
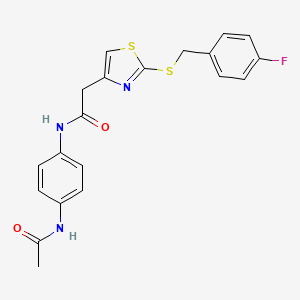
![Methyl 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2914646.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol](/img/structure/B2914648.png)
